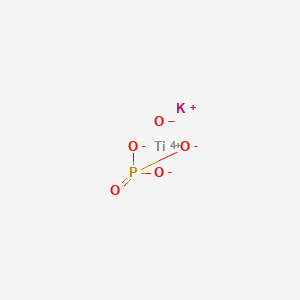
Potassium titanium oxide phosphate (KTiO(PO4))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium titanium oxide phosphate (KTiO(PO4)) is a type of inorganic material that has gained significant attention in the scientific community due to its unique properties and potential applications. This material has a complex crystal structure that allows for a range of electronic and optical properties, making it an ideal candidate for various applications in fields such as optoelectronics, energy storage, and catalysis.
Mécanisme D'action
The mechanism of action of KTiO(PO4) is largely dependent on its crystal structure and electronic properties. In optoelectronic applications, KTiO(PO4) acts as a waveguide, guiding light through its crystal lattice and allowing for the manipulation and control of light. In battery applications, KTiO(PO4) acts as a solid-state electrolyte, allowing for the transfer of lithium ions between the anode and cathode of the battery.
Biochemical and Physiological Effects:
While KTiO(PO4) has been extensively studied for its electronic and optical properties, there is limited research on its biochemical and physiological effects. However, some studies have suggested that KTiO(PO4) may have potential applications in the field of biomedicine, specifically as a material for bone tissue engineering due to its biocompatibility and ability to promote cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of KTiO(PO4) for lab experiments is its unique crystal structure and electronic properties, which allow for a range of potential applications in fields such as optoelectronics and energy storage. Additionally, KTiO(PO4) is relatively easy to synthesize using a solid-state reaction, making it accessible for researchers. However, one limitation of KTiO(PO4) is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are numerous potential future directions for research on KTiO(PO4), including:
1. Further exploration of KTiO(PO4) as a material for optoelectronic devices, specifically in the development of photonic circuits and sensors.
2. Investigation of KTiO(PO4) as a solid-state electrolyte in next-generation lithium-ion batteries.
3. Research on the potential biomedical applications of KTiO(PO4), specifically in the field of bone tissue engineering.
4. Development of new synthesis methods for KTiO(PO4) that improve its properties and accessibility for researchers.
5. Investigation of the potential catalytic applications of KTiO(PO4) in various chemical reactions.
Méthodes De Synthèse
The synthesis of KTiO(PO4) typically involves a solid-state reaction between potassium phosphate, titanium oxide, and phosphoric acid. The mixture is then heated to high temperatures in a furnace, resulting in the formation of the KTiO(PO4) crystal structure. Other methods, such as sol-gel and hydrothermal synthesis, have also been explored for the production of KTiO(PO4).
Applications De Recherche Scientifique
KTiO(PO4) has been extensively studied for its potential applications in optoelectronics, specifically as a material for photonic devices such as waveguides and optical filters. Its unique crystal structure and optical properties make it an attractive candidate for these applications. Additionally, KTiO(PO4) has been investigated for its potential as a solid-state electrolyte in lithium-ion batteries, due to its high ionic conductivity and stability.
Propriétés
Numéro CAS |
12690-20-9 |
|---|---|
Formule moléculaire |
KTiOPO4 KO5PTi |
Poids moléculaire |
197.94 g/mol |
Nom IUPAC |
potassium;oxygen(2-);titanium(4+);phosphate |
InChI |
InChI=1S/K.H3O4P.O.Ti/c;1-5(2,3)4;;/h;(H3,1,2,3,4);;/q+1;;-2;+4/p-3 |
Clé InChI |
WYOHGPUPVHHUGO-UHFFFAOYSA-K |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
SMILES canonique |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
Autres numéros CAS |
12690-20-9 |
Synonymes |
KTiOPO4 potassium titanyl phosphate potassium titanylphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)
![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)